MFCD18319779
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Overview
Description
MFCD18319779 is a chemical compound with unique properties that have garnered significant interest in various scientific fields. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD18319779 involves several steps, including the use of specific reagents and controlled reaction conditions. The exact synthetic route can vary, but it typically involves the following steps:
Initial Reactants: The process begins with the selection of appropriate starting materials, which are chosen based on their reactivity and compatibility with the desired end product.
Reaction Conditions: The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to ensure the desired product is obtained. Common solvents used in the synthesis of this compound include organic solvents like dichloromethane or ethanol.
Purification: After the reaction is complete, the product is purified using techniques such as recrystallization or chromatography to remove any impurities.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up to meet demand. This involves optimizing the reaction conditions to maximize yield and minimize costs. Industrial production methods may include continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
MFCD18319779 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involve the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The reactions involving this compound typically require specific reagents and conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halogens in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid, while reduction could produce an alcohol.
Scientific Research Applications
MFCD18319779 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Industry: this compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of MFCD18319779 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism can vary depending on the context and application.
Properties
IUPAC Name |
2-chloro-6-(4-fluoro-2-hydroxyphenyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClFO3/c14-10-3-1-2-9(12(10)13(17)18)8-5-4-7(15)6-11(8)16/h1-6,16H,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWMLJOYMASDYKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(=O)O)C2=C(C=C(C=C2)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClFO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90689429 |
Source
|
Record name | 3-Chloro-4'-fluoro-2'-hydroxy[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90689429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261903-59-6 |
Source
|
Record name | 3-Chloro-4'-fluoro-2'-hydroxy[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90689429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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